

A Comparative Guide to Iodine-125 and Enzyme-Labeled Immunoassays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iodine-125

Cat. No.: B085253

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an appropriate immunoassay platform is a critical decision that impacts data quality, workflow efficiency, and laboratory safety. This guide provides an objective comparison between two established immunoassay techniques: radioimmunoassays (RIA) utilizing **Iodine-125** (^{125}I) and enzyme-labeled immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying principles.

Core Principles: A Tale of Two Labels

At their core, both RIA and ELISA are based on the highly specific binding interaction between an antigen and an antibody. The fundamental difference lies in the nature of the label used to generate a measurable signal.

- **Iodine-125** (Radioimmunoassay - RIA): This technique employs a radioactive isotope, **Iodine-125**, as the label.[1] ^{125}I is a gamma-emitting radionuclide, and the signal is quantified by measuring the radioactivity of the antigen-antibody complexes using a gamma counter.[1] [2] RIAs are typically competitive assays where a radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites.[3][4] The amount of radioactivity detected is inversely proportional to the concentration of the target substance in the sample.[4]
- **Enzyme-Labeled Methods (ELISA)**: ELISA utilizes an enzyme covalently linked to an antibody or antigen as the label.[3] Common enzymes include Horseradish Peroxidase

(HRP) and Alkaline Phosphatase (AP).[5] When a specific substrate is added, the enzyme catalyzes a chemical reaction that produces a detectable signal, such as a color change (chromogenic), light emission (chemiluminescent), or fluorescence.[5] The intensity of the signal is typically directly proportional to the amount of the target analyte, especially in the widely used sandwich ELISA format.[3]

Performance Comparison: A Data-Driven Analysis

The choice between RIA and ELISA often hinges on performance characteristics such as sensitivity, specificity, precision, and accuracy. While RIA has historically been considered the gold standard for sensitivity, advancements in ELISA technology have made it a highly competitive alternative.[4][6]

Parameter	Iodine-125 (RIA)	Enzyme-Labeled (ELISA)	Key Considerations & Supporting Data
Sensitivity	Historically higher, capable of detecting analytes in the picogram to femtogram range.[4]	Modern high-sensitivity ELISAs can achieve comparable detection limits in the low picogram range.[6]	<p>For serum thyroxine, one study reported a higher sensitivity for RIA (10 µg/L) compared to a specific EIA (35 µg/L).[7]</p> <p>However, another study on thyroid hormones found that for triiodothyronine (T3), ELISA showed a sensitivity of 93.8% relative to RIA.[8][9]</p> <p>For small molecules, a competitive Single Molecule Array (Simoa) assay, a type of ELISA, was found to be approximately 50-fold more sensitive than conventional ELISA.[10][11]</p>
Specificity	Highly specific due to the nature of antibody-antigen binding.[6]	Highly specific, particularly in the sandwich ELISA format which utilizes two antibodies that recognize different epitopes of the antigen.[3][6]	<p>A comparative study on thyroid hormones (T3, T4, and TSH) reported specificities of 100%, 89.4%, and 90.6% for ELISA relative to RIA, respectively.[8][9]</p> <p>A comparison of anti-human insulin antibody detection</p>

showed a specificity of 87.01% for a commercial ELISA kit and 90.01% for a displacement ELISA, using RIA as the 'gold standard'.[\[12\]](#)

Precision

Excellent precision.[\[7\]](#)

Excellent precision.[\[7\]](#)

In a study comparing methods for serum thyroxine, both RIA and EIA demonstrated excellent precision with a coefficient of variation (C.V.) of 4.6% at a concentration of 86 µg/L.[\[7\]](#)

Accuracy

Good accuracy.[\[7\]](#)

Good accuracy.[\[7\]](#)

For serum thyroxine, both RIA and EIA showed good accuracy with a recovery of 97-98% of added thyroxine.[\[7\]](#) In a study on thyroid hormones, ELISA demonstrated accuracies of 99.1% (T3), 86.8% (T4), and 86% (TSH) relative to RIA.[\[8\]](#)[\[9\]](#)

Safety

Involves handling of radioactive materials, posing health and environmental risks. Requires specialized licenses, handling

Generally safer as it does not involve radioactive materials.
[\[3\]](#)[\[13\]](#)

The use of ¹²⁵I necessitates adherence to strict safety protocols to minimize radiation exposure.[\[3\]](#)

	protocols, and waste disposal procedures. [3][13]		
Cost	More expensive due to the cost of radioactive reagents, specialized equipment (gamma counter), and radioactive waste disposal.[4][13]	More cost-effective, with readily available commercial kits and less expensive detection instrumentation (plate readers).[4][13]	The overall cost of running ELISAs is generally lower than RIAs.[13]
Throughput & Automation	Can be automated, but the use of radioactive materials can limit the extent of full automation.[4]	Easily automated with high-throughput capabilities, especially with 96-well and 384-well plate formats.[4]	ELISA is well-suited for screening large numbers of samples. [13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for a competitive **Iodine-125** RIA and a sandwich ELISA.

Iodine-125 Radioimmunoassay for Testosterone

This protocol is a competitive binding assay for the quantitative in vitro determination of testosterone in human serum.

Materials:

- Testosterone [¹²⁵I] RIA Kit (containing ¹²⁵I-labeled testosterone tracer, testosterone standards, control serums, and antibody-coated tubes)
- Precision pipettes
- Test tube rack and shaker
- Gamma counter

- Distilled water
- Absorbent paper

Procedure:

- Equilibrate all reagents and serum samples to room temperature.
- Label the antibody-coated tubes in duplicate for each standard, control, and unknown sample.
- Pipette 25 μ L of each standard, control, and sample into the appropriately labeled tubes.[\[14\]](#)
- Pipette 400 μ L of the 125 I-testosterone tracer into each tube.[\[14\]](#)
- Secure the test tube rack on a shaker and seal the tubes. Shake at a speed that ensures constant rotation or shaking of the liquid in each tube.
- Incubate the tubes for 2 hours at room temperature (20-25°C).[\[14\]](#)
- Aspirate or decant the supernatant from all tubes. Place the inverted rack on an absorbent paper for 2 minutes to drain excess liquid.[\[14\]](#)
- Wash each tube by adding 2.0 mL of distilled water and repeating the aspiration/decantation step.[\[14\]](#)
- Count the radioactivity in each tube for at least 60 seconds using a gamma counter.[\[14\]](#)
- Calculate the testosterone concentration of the samples by constructing a standard curve (plotting the percentage of bound tracer against the concentration of the standards) and interpolating the values for the unknown samples.[\[14\]](#)

Sandwich ELISA for Cytokine Quantification

This protocol outlines a sandwich ELISA for the detection and quantification of a specific cytokine in a cell culture supernatant.

Materials:

- ELISA plate
- Capture antibody (specific for the cytokine of interest)
- Recombinant cytokine standard
- Detection antibody (biotinylated, specific for the cytokine of interest)
- Streptavidin-HRP (Horseradish Peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Coating buffer, wash buffer, assay diluent/blocking buffer
- Microplate reader

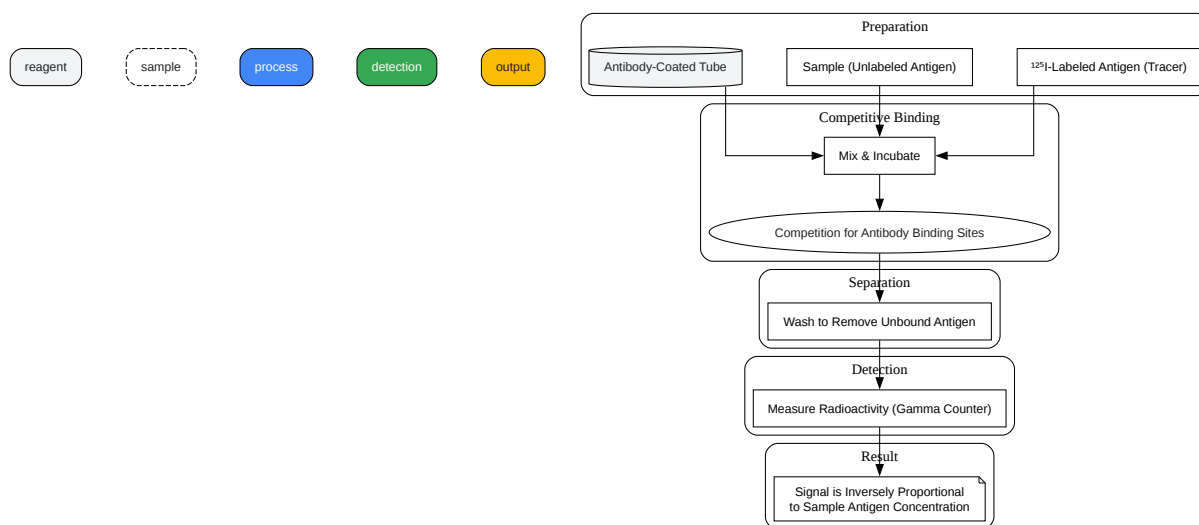
Procedure:

- Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
- Blocking: Aspirate the coating solution and wash the plate 3-4 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for at least 1-2 hours at room temperature.
- Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

- **Substrate Development:** Wash the plate. Add 100 μ L of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- **Stopping the Reaction:** Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- **Data Acquisition:** Read the absorbance of each well at 450 nm using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of the cytokine in the unknown samples by interpolating from the standard curve.

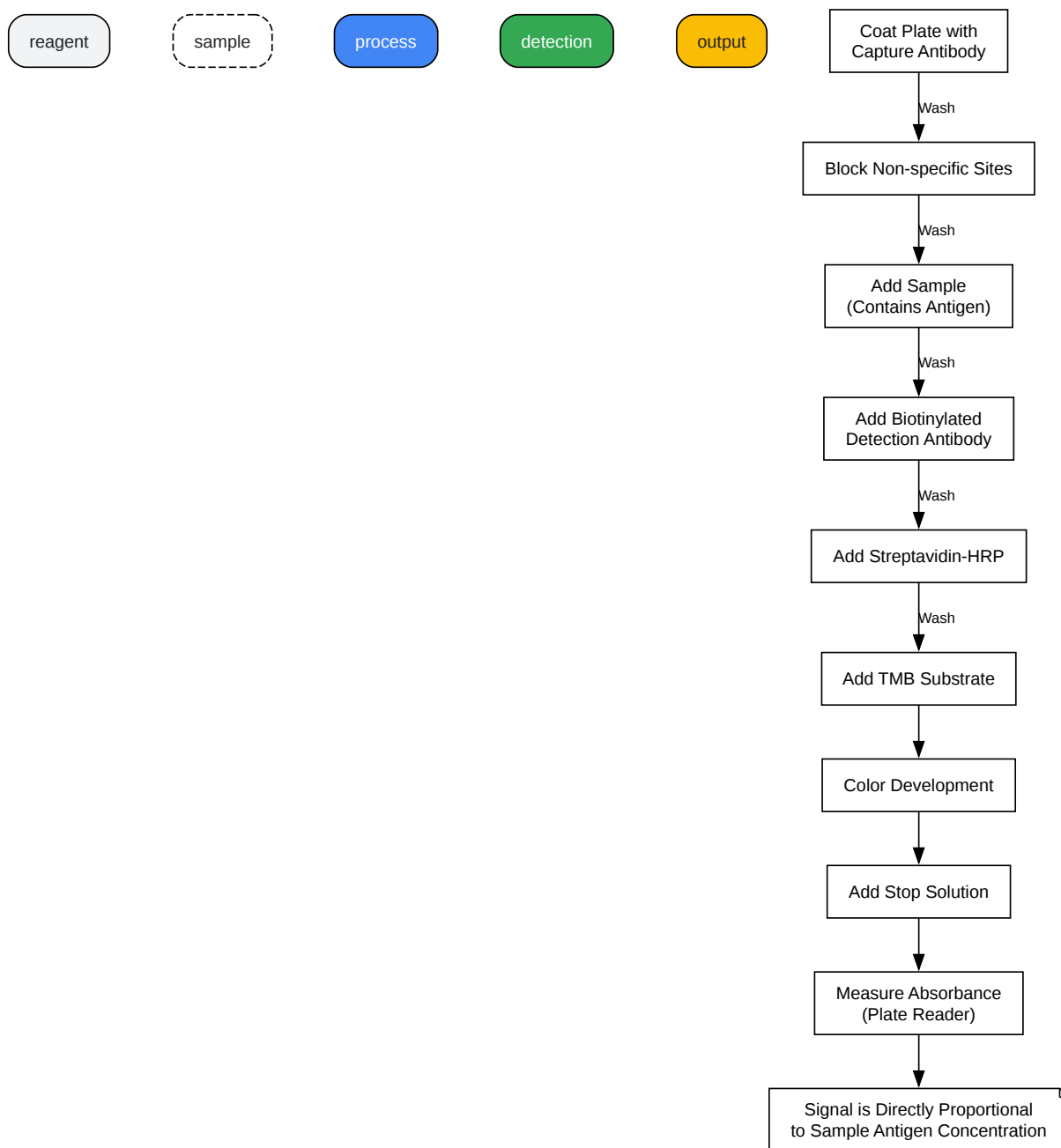
Visualizing the Methodologies

The following diagrams illustrate the workflows of a competitive **Iodine-125** RIA and a sandwich ELISA.



[Click to download full resolution via product page](#)

Caption: Workflow of a competitive **Iodine-125** Radioimmunoassay (RIA).



[Click to download full resolution via product page](#)

Caption: Workflow of a Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

Both **Iodine-125** RIA and enzyme-labeled immunoassays are powerful techniques for the quantification of a wide range of analytes. RIA offers excellent sensitivity and has a long history of reliability.[6] However, the associated safety concerns and regulatory hurdles of working with radioactive materials have led to a widespread adoption of ELISA.[3][13] Modern ELISA methods, particularly with advancements in signal amplification, offer comparable or even superior sensitivity in some applications, combined with the advantages of safety, cost-effectiveness, and high-throughput capabilities.[4][10][11] The choice between these two methods will ultimately depend on the specific requirements of the assay, the available laboratory infrastructure, and regulatory considerations. For most applications in modern research and drug development, ELISA has become the more versatile and practical choice.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medicallabnotes.com [medicallabnotes.com]
- 2. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]
- 3. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
- 4. labtestsguide.com [labtestsguide.com]
- 5. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 6. labtestsguide.com [labtestsguide.com]
- 7. Evaluation and comparison of radio-, fluorescence, and enzyme-linked immunoassays for serum thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Comparison of anti-human insulin antibodies detection by commercial enzyme-linked immunosorbent assay kit, displacement enzyme-linked immunosorbent assay and radioimmunoassay, in Thai diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. izotop.hu [izotop.hu]
- To cite this document: BenchChem. [A Comparative Guide to Iodine-125 and Enzyme-Labeled Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085253#iodine-125-versus-enzyme-labeled-methods-in-immunoassays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com